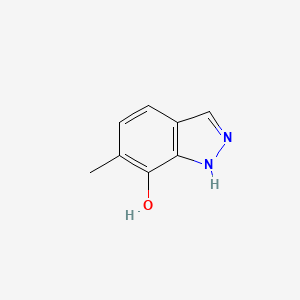

6-methyl-1H-indazol-7-ol

Descripción general

Descripción

6-Methyl-1H-indazol-7-ol is a heterocyclic compound belonging to the indazole family. Indazoles are bicyclic structures consisting of a benzene ring fused to a pyrazole ring. This particular compound is characterized by a methyl group at the 6th position and a hydroxyl group at the 7th position of the indazole ring. Indazole derivatives have garnered significant attention due to their diverse biological activities and potential therapeutic applications .

Mecanismo De Acción

Target of Action

Indazole derivatives, which include 6-methyl-1h-indazol-7-ol, have been found to have a wide range of pharmacological activities, suggesting they interact with multiple targets .

Mode of Action

Indazole derivatives have been shown to interact with their targets in various ways, leading to changes in cellular processes . For instance, some indazole derivatives have been found to inhibit the production of certain mediators in osteoarthritis cartilage .

Biochemical Pathways

For example, some indazole derivatives have been found to inhibit cell growth of many neoplastic cell lines, causing a block in the G0–G1 phase of the cell cycle .

Result of Action

For instance, some indazole derivatives have been found to inhibit cell growth of many neoplastic cell lines .

Análisis Bioquímico

Biochemical Properties

Indazole derivatives have been found to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions can vary widely depending on the specific derivative and the biological context.

Cellular Effects

Other indazole derivatives have been found to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 6-methyl-1H-indazol-7-ol typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-aminobenzonitrile with methylhydrazine, followed by cyclization in the presence of a suitable catalyst . Another approach involves the use of 2-azidobenzaldehydes and amines, leading to the formation of the indazole ring through consecutive formation of C–N and N–N bonds .

Industrial Production Methods: Industrial production of indazole derivatives often employs transition metal-catalyzed reactions due to their efficiency and high yields. For instance, a Cu(OAc)2-catalyzed synthesis using oxygen as the terminal oxidant has been described for the preparation of various indazoles . This method ensures minimal byproduct formation and is scalable for industrial applications.

Análisis De Reacciones Químicas

Types of Reactions: 6-Methyl-1H-indazol-7-ol undergoes several types of chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

Reduction: The nitro group, if present, can be reduced to an amine.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

Substitution: Electrophilic substitution reactions often utilize reagents like bromine (Br2) and sulfuric acid (H2SO4).

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group yields ketones or aldehydes, while substitution reactions introduce various functional groups onto the benzene ring .

Aplicaciones Científicas De Investigación

6-Methyl-1H-indazol-7-ol has a wide range of applications in scientific research:

Comparación Con Compuestos Similares

1H-indazole: Lacks the methyl and hydroxyl groups, making it less versatile in certain chemical reactions.

2H-indazole: A tautomeric form of 1H-indazole, differing in the position of the hydrogen atom on the nitrogen.

6-chloro-1H-indazol-7-ol: Similar structure but with a chlorine atom instead of a methyl group, leading to different reactivity and biological activity.

Uniqueness: 6-Methyl-1H-indazol-7-ol is unique due to the presence of both a methyl group and a hydroxyl group, which confer distinct chemical and biological properties. These functional groups enhance its reactivity and potential as a therapeutic agent compared to other indazole derivatives .

Actividad Biológica

6-Methyl-1H-indazol-7-ol is a compound of increasing interest in the field of medicinal chemistry due to its potential biological activities, particularly in the context of cancer treatment and antimicrobial properties. This article reviews the biological activity of this compound, summarizing relevant research findings, mechanisms of action, and potential applications.

Chemical Structure and Properties

This compound features an indazole core, a bicyclic structure known for its diverse biological activities. The presence of a hydroxyl group at the 7-position enhances its interaction with biological targets, potentially influencing its pharmacological profile.

The mechanisms through which this compound exerts its biological effects are still being elucidated. However, parallels can be drawn from studies on structurally similar compounds:

- DNA Synthesis Inhibition : Similar compounds have been shown to inhibit DNA synthesis, suggesting that this compound may interact with nucleic acids or associated enzymes through hydrogen bonding.

- Apoptosis Induction : Research indicates that related indazole derivatives can induce apoptosis in cancer cells by modulating the expression of Bcl-2 family proteins and affecting the p53/MDM2 pathway .

Anticancer Activity

Recent studies have highlighted the anticancer potential of indazole derivatives, including this compound. For instance:

- Cell Line Studies : In vitro assays demonstrated that indazole derivatives exhibit selective cytotoxicity against various cancer cell lines, including K562 (chronic myeloid leukemia) and A549 (lung cancer). Compounds showed IC50 values ranging from 5.15 µM to higher concentrations depending on structural modifications .

- Mechanisms of Action : The induction of apoptosis was confirmed through Annexin V-FITC assays, revealing dose-dependent increases in apoptosis rates in treated cells. Western blot analyses showed altered expression levels of apoptosis-related proteins .

Antimicrobial Activity

Indazole derivatives have also been evaluated for their antimicrobial properties:

- Anticandidal Activity : Studies indicated that certain indazole compounds exhibit significant antifungal activity against Candida species, suggesting a potential role for this compound in treating fungal infections .

Case Studies

| Study | Findings | Cell Lines Tested | IC50 Values |

|---|---|---|---|

| Study 1 | Induced apoptosis via Bcl2 modulation | K562 | 5.15 µM |

| Study 2 | Antifungal activity against Candida spp. | C. albicans, C. glabrata | Not specified |

| Study 3 | Inhibition of proliferation in lung cancer cells | A549 | Not specified |

Propiedades

IUPAC Name |

6-methyl-1H-indazol-7-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O/c1-5-2-3-6-4-9-10-7(6)8(5)11/h2-4,11H,1H3,(H,9,10) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZUWYANMJFFUFN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(C=C1)C=NN2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

148.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.